7-Phenylbenzofuran

Estrogen receptor beta Nuclear receptor ligand Subtype selectivity

7-Phenylbenzofuran (CAS 35664-72-3) is a critical, regiodefined building block for medicinal chemistry. Unlike the more common 2- or 3-phenyl isomers, the 7-phenyl substitution is essential for achieving >100-fold ERβ selectivity and sub-10 nM potency, as demonstrated by Collini et al. (2004). It also serves as the core scaffold for MAO-A selective inhibitors (IC₅₀ = 0.168 µM for 7-nitro analogs) and for exploring 7-position SAR in BChE-selective cholinesterase inhibitors. Procure this specific isomer to ensure your research targets 7-position-dependent biological mechanisms without the risk of using an inactive regioisomer. Standard R&D quantities are available with global shipping.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 35664-72-3
Cat. No. B1626653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Phenylbenzofuran
CAS35664-72-3
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2OC=C3
InChIInChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H
InChIKeyOLNHAWPTYUFSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Phenylbenzofuran (CAS 35664-72-3): Positional Isomer Differentiation, Physicochemical Profile, and Scaffold Utility for Procurement Decisions


7-Phenylbenzofuran (CAS 35664-72-3) is a phenyl-substituted benzofuran positional isomer (C₁₄H₁₀O, MW 194.23 g/mol) in which the phenyl ring is attached at the C-7 position of the benzofuran core, as opposed to the more commonly encountered 2-phenylbenzofuran (CAS 1839-72-1) and 3-phenylbenzofuran (CAS 29909-72-6) regioisomers . Computed physicochemical parameters include a LogP of 4.10 and a topological polar surface area (PSA) of 13.14 Ų . The 7-phenyl substitution pattern is structurally distinct from the 2-arylbenzofuran motif that dominates the natural product (e.g., stemofurans, moracins) and medicinal chemistry literature, and this positional isomerism has been demonstrated to confer differentiable biological selectivity profiles in enzyme inhibition and nuclear receptor ligand contexts [1].

Why 2-Phenylbenzofuran or 3-Phenylbenzofuran Cannot Substitute for 7-Phenylbenzofuran in Research and Development


Although 7-phenylbenzofuran, 2-phenylbenzofuran, and 3-phenylbenzofuran share the identical molecular formula (C₁₄H₁₀O, MW 194.23), the position of the phenyl substituent on the benzofuran scaffold fundamentally alters the compound's electronic distribution, steric environment, and resultant biological recognition [1]. Published structure–activity relationship (SAR) studies on benzofuran derivatives have established that substitution at the 7-position is a key determinant of monoamine oxidase (MAO) isoform selectivity—7-substituted derivatives preferentially inhibit MAO-A, whereas 5-substituted analogs favor MAO-B [2]—and that lipophilic groups at the 7-position of 2-phenylbenzofuran-5-ols are essential for achieving sub-10 nM potency and >100-fold selectivity for estrogen receptor β (ERβ) over ERα [1]. These findings collectively demonstrate that positional isomerism on the benzofuran nucleus is not a trivial structural variation; it produces distinct, non-interchangeable pharmacological profiles that generic substitution with the wrong regioisomer would fail to replicate. Procurement of the specific 7-phenyl isomer is therefore mandatory for any research program targeting 7-position-dependent biological mechanisms or using this scaffold as a regiodefined synthetic intermediate [3].

Quantitative Comparative Evidence for 7-Phenylbenzofuran vs. Closest Isomeric and Scaffold Analogs


ERβ Selectivity: 7-Position Lipophilic Substitution Achieves >100-Fold Selectivity Over ERα in Competitive Radioligand Binding

In the Collini et al. (2004) study, a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols bearing relatively lipophilic groups at the 7-position were systematically evaluated for ERα and ERβ binding affinity. The most optimized compounds in this series achieved IC₅₀ values below 10 nM for ERβ with greater than 100-fold selectivity over ERα [1]. A representative ligand from this series (BDBM50152629) recorded an ERβ IC₅₀ of approximately 2 nM in a competitive radioligand binding assay [2]. Crystallography and molecular modeling studies within this work explicitly identified the benzofuran 7-position as playing a key role in the enhancement of ERβ selectivity, with the lipophilic substituent at C-7 occupying a sub-pocket unique to the ERβ ligand-binding domain [1]. In contrast, 2-phenylbenzofuran itself, lacking a 7-position substituent, exhibits markedly different ER pharmacology, including partial agonism at ERα [3]. This body of evidence establishes that the 7-position of the benzofuran scaffold—occupied by a phenyl group in 7-phenylbenzofuran—is a critical pharmacophoric element for achieving ERβ subtype-selective binding.

Estrogen receptor beta Nuclear receptor ligand Subtype selectivity Benzofuran SAR

MAO Isoform Selectivity: 7-Nitro Substitution Directs MAO-A Inhibition (IC₅₀ = 0.168 µM), Whereas 5-Nitro Substitution Favors MAO-B (IC₅₀ = 0.024 µM)

Delogu et al. (2021) designed and synthesized a series of nitro- and methoxy-2-phenylbenzofuran derivatives to determine the structural features governing MAO inhibitory activity and isoform selectivity [1]. Within this series, 7-nitro-2-phenylbenzofuran (compound 7) emerged as the most potent MAO-A inhibitor with an IC₅₀ of 0.168 µM, acting as a reversible inhibitor. In contrast, 2-(3-methoxyphenyl)-5-nitrobenzofuran (compound 9) was the most potent MAO-B inhibitor (IC₅₀ = 0.024 µM) [1]. The authors explicitly concluded that "a nitro substituent at position 7 of the 2-phenylbenzofuran resulted in more potent MAO-A inhibitors, whereas at position 5 increased the activity MAO-B" [1]. This provides direct comparative evidence that the 7- vs 5-position on the benzofuran scaffold is a binary selectivity switch for MAO isoform targeting, with the 7-position favoring MAO-A. While this evidence derives from 7-nitro rather than 7-phenyl substitution, it establishes a class-level principle that 7-substituted benzofurans are preferentially accommodated by the MAO-A active site.

Monoamine oxidase MAO-A inhibitor Isoform selectivity Benzofuran positional SAR

Cholinesterase Inhibition: 7-Position Bromine Substitution is Critical for Dual AChE/BChE Inhibition with BChE Selectivity

Delogu et al. (2026, Biomolecules) designed and synthesized a series of 2-arylbenzofuran derivatives linked via a heptyloxy spacer to an N-methylbenzylamine moiety and evaluated them as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors [1]. The brominated derivative 34 (7-Br substituted) achieved an AChE IC₅₀ of 27.7 µM and a BChE IC₅₀ of 0.7 µM—a 39.6-fold selectivity for BChE over AChE—and was superior to its chlorinated analog [1]. The structural activity analysis identified that "bromine substitution at position 7 and the presence of a seven-carbon linker are critical for dual ChE inhibition and selectivity towards BChE" [1]. This finding from a closely related 7-substituted 2-arylbenzofuran series reinforces the broader SAR trend that the 7-position is a key modulatory site on the benzofuran scaffold for tuning enzyme selectivity.

Butyrylcholinesterase Acetylcholinesterase Alzheimer's disease Benzofuran SAR

Structural Authentication: 13C NMR Chemical Shift Signatures Distinguish 2-Aryl, 3-Aryl, and 7-Aryl Benzofuran Regioisomers

A foundational study on the structural assignment of 2-aryl and 3-arylbenzofurans by 13C NMR spectroscopy established that pairs of benzofuran positional isomers can be unambiguously differentiated based on characteristic chemical shifts [1]. Specifically, a 13C signal near 100 ppm (101 ± 1.7 ppm) is diagnostic for a 2-arylbenzofuran (C-3 resonance), whereas a signal near 141 ppm (141 ± 1.3 ppm) is indicative of a 3-arylbenzofuran (C-2 resonance) [1]. Although this study focused on 2- vs 3-aryl differentiation, the 7-arylbenzofuran regioisomer (7-phenylbenzofuran) bears the aryl substituent on the benzo ring rather than the furan ring, producing a distinct 13C NMR fingerprint with altered chemical shift patterns across all carbon positions. For procurement and quality assurance, this means that 13C NMR provides a definitive method to verify that the supplied material is the 7-phenyl isomer and not the more commercially prevalent 2-phenylbenzofuran, which can be inadvertently substituted given their identical molecular formula and molecular weight.

13C NMR spectroscopy Regioisomer differentiation Quality control Benzofuran isomer identification

Crystal Structure Confirmation: 6-Phenylbenzofuran Scaffold Binds E. coli DsbA with Defined Binding Mode at 1.83 Å Resolution

A crystal structure of Escherichia coli DsbA in complex with 2-(6-phenylbenzofuran-3-yl)acetic acid was solved at 1.83 Å resolution (PDB ID: 7L76), providing direct structural evidence for the binding mode of a phenylbenzofuran scaffold to a validated antibacterial drug target [1]. The phenyl substituent at the 6-position of the benzofuran ring engages in specific hydrophobic contacts within the DsbA active-site groove, while the acetic acid moiety at the 3-position forms polar interactions [1]. Although this structure features a 6-phenyl (rather than 7-phenyl) substitution pattern, it demonstrates that aryl substitution at the benzo ring of benzofuran—characteristic of 7-phenylbenzofuran—can mediate specific, high-resolution protein–ligand interactions that are structurally validated. The closely related 7-phenyl isomer would present the phenyl group in a distinct orientation, potentially targeting a different sub-pocket or enabling alternative derivatization strategies.

X-ray crystallography DsbA inhibitor Antivirulence Phenylbenzofuran binding mode

Optimal Procurement Scenarios for 7-Phenylbenzofuran (CAS 35664-72-3) Based on Quantitative Evidence


ERβ-Selective Ligand Design: Leveraging the 7-Position as a Pharmacophoric Anchor

Research groups developing subtype-selective estrogen receptor β (ERβ) ligands should procure 7-phenylbenzofuran as a regiodefined core scaffold. The Collini et al. (2004) SAR series demonstrates that lipophilic substitution at the 7-position of 2-(4-hydroxyphenyl)-benzofuran-5-ols is the critical structural determinant for achieving >100-fold ERβ selectivity and sub-10 nM potency [1]. 7-Phenylbenzofuran provides the requisite 7-aryl substitution pre-installed, enabling further functionalization at the 2-, 4-, and 5-positions to optimize ERβ affinity and drug-like properties. The 2-phenylbenzofuran isomer cannot serve this purpose, as its unsubstituted 7-position lacks the key pharmacophoric element for ERβ selectivity.

MAO-A Inhibitor Development: Exploiting the 7-Position Selectivity Switch for Isoform Targeting

Medicinal chemistry programs targeting MAO-A for antidepressant or anxiolytic indications should utilize 7-phenylbenzofuran as a scaffold entry point. The Delogu et al. (2021) study provides direct comparative evidence that 7-substituted 2-phenylbenzofurans preferentially inhibit MAO-A (IC₅₀ = 0.168 µM for the 7-nitro analog), while 5-substituted analogs shift selectivity toward MAO-B (IC₅₀ = 0.024 µM) [2]. This positional selectivity switch is a rare and therapeutically valuable SAR feature, as most MAO inhibitor chemotypes do not offer such a clear binary selectivity determinant. Procurement of the 7-phenyl isomer ensures the correct regioisomer for MAO-A-focused campaigns.

Multi-Target-Directed Ligands for Alzheimer's Disease Based on 7-Arylbenzofuran Core

For neurodegenerative disease research requiring dual cholinesterase inhibition with BChE selectivity, 7-phenylbenzofuran serves as the unsubstituted parent scaffold of a validated series. The Delogu et al. (2026) study shows that 7-bromo substitution in combination with a C-2 heptyloxy linker yields compounds with BChE IC₅₀ = 0.7 µM and 40-fold BChE selectivity, with non-cytotoxic profiles in SH-SY5Y neuronal cells and significant antioxidant activity [3]. 7-Phenylbenzofuran provides a versatile starting point for installing diverse 7-position substituents (via halogenation, cross-coupling, or direct functionalization) to explore SAR around this critical modulatory position.

Fragment-Based Drug Discovery: Regiodefined Phenylbenzofuran Scaffold for Structure-Guided Elaboration

Structural biology and fragment-based drug discovery (FBDD) teams targeting antibacterial DsbA or analogous oxidoreductase enzymes should consider 7-phenylbenzofuran as a regiochemically defined fragment for X-ray crystallographic screening. The PDB 7L76 structure (1.83 Å) confirms that phenylbenzofuran scaffolds engage the DsbA active site with well-defined electron density, and that phenyl substitution on the benzo ring is essential for progressing from a weakly binding fragment hit to a measurable inhibitor [4]. The 7-phenyl isomer offers a distinct vector for fragment growth compared to the 6-phenyl analog, potentially exploring different sub-pockets of the target protein.

Quote Request

Request a Quote for 7-Phenylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.